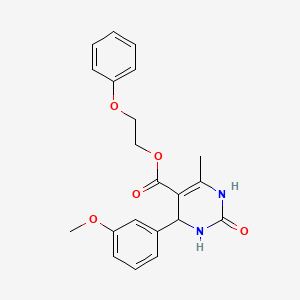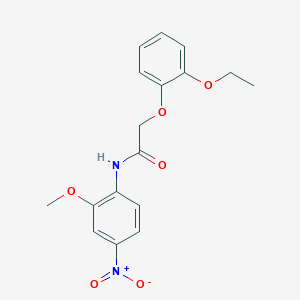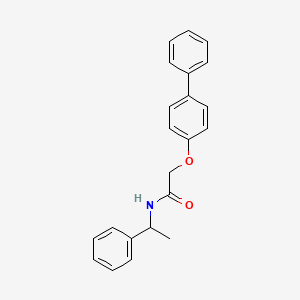![molecular formula C20H19NO4 B5107534 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)
1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate, also known as FPA-124, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate is not fully understood, but it is believed to involve the modulation of several signaling pathways. 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate also inhibits the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell signaling and apoptosis.
Biochemical and Physiological Effects
1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been shown to have several biochemical and physiological effects. In animal models, 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been found to enhance long-term potentiation (LTP), a cellular process that underlies learning and memory. 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate in lab experiments is its specificity for the ERK pathway and PP2A inhibition. This allows for the targeted modulation of these signaling pathways without affecting other pathways. However, one limitation of 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate. One direction is to further investigate its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Another direction is to explore its use in combination with other drugs for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate and its effects on various signaling pathways.
Conclusion
In conclusion, 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate is a chemical compound that has shown potential therapeutic properties in various scientific research fields. Its synthesis method has been optimized to yield high purity 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate, and its mechanism of action involves the modulation of several signaling pathways. 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for the study of 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate, including its potential therapeutic applications in neurodegenerative disorders and cancer treatment.
Méthodes De Synthèse
1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate is synthesized through a multistep process involving the reaction of 2-naphthol with 2-(furan-2-yl) ethan-1-amine, followed by acylation with propionyl chloride and acetic anhydride. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate in good yields.
Applications De Recherche Scientifique
1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been studied in various scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been shown to enhance memory consolidation and improve cognitive function in animal models. In cancer research, 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been shown to regulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
[1-[furan-2-yl-(propanoylamino)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-18(23)21-20(17-9-6-12-24-17)19-15-8-5-4-7-14(15)10-11-16(19)25-13(2)22/h4-12,20H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHFKFJHBYBMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CO1)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5107466.png)

![N-cyclopropyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5107473.png)
![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5107479.png)
![6-amino-4-(3-pyridinyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107485.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5107492.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5107495.png)
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107506.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)
![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}methanol](/img/structure/B5107553.png)

![6-(5-chloro-2-methoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5107568.png)